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Compound of Interest

Compound Name: 1-Methylpiperidine-4-carbonitrile

Cat. No.: B1314567

An In-Depth Technical Guide to 1-Methylpiperidine-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of 1-methylpiperidine-4-carbonitrile
(CAS No. 20691-92-3), a pivotal heterocyclic building block in modern medicinal chemistry. The
document delineates its fundamental chemical structure, IUPAC nomenclature, and detailed
physicochemical properties. We present a thorough examination of its spectroscopic signature,
offering predicted data for *H NMR, 3C NMR, IR, and Mass Spectrometry to facilitate its
unambiguous identification. A plausible and detailed synthetic protocol from a common starting
material is provided, emphasizing the causal logic behind reagent selection and reaction
conditions. Furthermore, this guide explores the compound's chemical reactivity, focusing on
the strategic transformation of its nitrile functional group, and contextualizes its application as a
key intermediate in the synthesis of pharmacologically active agents.[1] Safety, handling, and
storage protocols are also summarized to ensure best laboratory practices.

Introduction

The piperidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of
numerous therapeutic agents, particularly those targeting the central nervous system.[2] Its
conformational characteristics and ability to be functionalized make it an invaluable motif for
drug design.[2] 1-Methylpiperidine-4-carbonitrile is a prime example of a versatile piperidine-
based intermediate. Its structure combines the N-methylated piperidine core with a reactive
cyano group at the C4 position. This cyano group serves as a versatile chemical handle,

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1314567?utm_src=pdf-interest
https://www.benchchem.com/product/b1314567?utm_src=pdf-body
https://www.benchchem.com/product/b1314567?utm_src=pdf-body
https://www.chemimpex.com/products/18526
https://www.nbinno.com/article/pharmaceutical-intermediates/role-of-piperidine-derivatives-in-pharmaceutical-synthesis-pd
https://www.nbinno.com/article/pharmaceutical-intermediates/role-of-piperidine-derivatives-in-pharmaceutical-synthesis-pd
https://www.benchchem.com/product/b1314567?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

capable of being transformed into other critical functionalities such as primary amines or
carboxylic acids, thereby opening pathways to a diverse array of complex molecular
architectures.[3] This guide serves as a technical resource for researchers, providing
foundational knowledge and practical insights into the chemistry and application of this
important synthetic intermediate.

Chapter 1: Physicochemical and Structural
Properties

A precise understanding of a compound's fundamental properties is the bedrock of its
application in synthesis. This chapter details the identity and structural features of 1-
Methylpiperidine-4-carbonitrile.

Chemical Identity

The core data for 1-Methylpiperidine-4-carbonitrile is summarized in the table below.

Property Value Source(s)
1-Methylpiperidine-4- o

IUPAC Name o Internal Prediction
carbonitrile

CAS Number 20691-92-3 [4][5]

Molecular Formula C7H12N:2 [1][4]

Molecular Weight 124.18 g/mol [4]

Appearance Yellow liquid (typical) [1]

> 95% (GC) (typical
Purity ( ) ) (typ [1]
commercial grade)

Structural Elucidation

1-Methylpiperidine-4-carbonitrile features a saturated six-membered heterocycle, piperidine,
with a nitrogen atom at position 1 and a carbonitrile (-C=N) group at position 4. A methyl group

is attached to the nitrogen, forming a tertiary amine. The piperidine ring typically adopts a chair
conformation to minimize steric strain, with substituents at the C4 position able to exist in either
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an axial or equatorial orientation. The presence of the nitrile group introduces a region of high
electron density and a potential site for nucleophilic addition or reduction.

2D Chemical Structure:

Caption: 2D structure of 1-Methylpiperidine-4-carbonitrile.

Chapter 2: Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and quality control. While specific
experimental data is proprietary to manufacturers, the expected spectral characteristics can be
reliably predicted based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show several key signals. A sharp singlet
corresponding to the three protons of the N-methyl group would likely appear in the 2.2-2.5
ppm range. The protons on the piperidine ring (at C2, C3, C5, and C6) would present as
complex, overlapping multiplets, typically between 1.5 and 3.0 ppm. The proton at C4, being
attached to a quaternary carbon, is absent.

e 13C NMR: The carbon NMR spectrum provides a clear fingerprint. The N-methyl carbon
should appear around 46 ppm. The carbons of the piperidine ring would resonate in the 25-
55 ppm range. The quaternary carbon at C4, attached to the nitrile, would be further
downfield. The most distinct signal is that of the nitrile carbon, expected in the 120-125 ppm
region, which is characteristic for carbonitrile groups.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a few characteristic absorption bands. The most diagnostic
peak is the sharp, medium-intensity stretch for the nitrile group (C=N), which is expected in the
range of 2210-2260 cm~1. Aliphatic C-H stretching vibrations from the methyl and methylene
groups will be visible just below 3000 cm~1 (typically 2850-2950 cm~1).

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak (M*) at an m/z
value corresponding to its molecular weight, 124. Key fragmentation patterns would likely
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involve the loss of the nitrile group (HCN, 27 Da) or cleavage of the piperidine ring.

Table of Predicted Spectroscopic Data

Predicted Chemical Shift /

Technique Feature

Wavenumber | m/z
1H NMR N-CHs (singlet) ~2.2 - 2.5 ppm
Piperidine CHz (multiplets) ~1.5- 3.0 ppm
13C NMR Nitrile (-C=N) ~120 - 125 ppm
Piperidine Carbons ~25 - 55 ppm
N-CHs ~46 ppm

2210 - 2260 cm~* (sharp,
IR C=N Stretch )

medium)
C-H Stretch (aliphatic) 2850 - 2950 cm™1 (strong)
MS Molecular lon [M]* 124

Chapter 3: Synthesis and Manufacturing

While several synthetic routes may exist, a common and logical approach involves the
transformation of a readily available precursor, 1-methyl-4-piperidone. This strategy leverages
well-established ketone chemistry.

Retrosynthetic Analysis

The retrosynthetic analysis points to 1-methyl-4-piperidone as a logical starting material. The
key transformation is the conversion of the C4 carbonyl group into a nitrile. This can be
achieved through several methods, one of which is the Shapiro reaction or a variation thereof,
proceeding through a tosylhydrazone intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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